tert-Butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate
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Overview
Description
tert-Butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a difluoropiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate typically involves the protection of an amine group using a tert-butyl carbamate (Boc) group. This can be achieved through the reaction of the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The difluoropiperidine moiety can be introduced through nucleophilic substitution reactions involving appropriate fluorinated precursors .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and controlled introduction of the Boc group and the difluoropiperidine moiety. The use of automated systems and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group of the carbamate, potentially leading to the formation of amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and reduced carbamates.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound can be used to study the effects of fluorinated piperidine derivatives on biological systems, including their interactions with enzymes and receptors .
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms can enhance binding affinity and selectivity, leading to more potent biological effects. The carbamate group can also play a role in modulating the compound’s stability and reactivity .
Comparison with Similar Compounds
- tert-Butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate
- This compound
- This compound
Uniqueness: The unique combination of the tert-butyl carbamate group and the difluoropiperidine moiety sets this compound apart from other similar compounds. The presence of fluorine atoms can significantly influence the compound’s chemical and biological properties, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-6-13-5-4-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJOHBZTOIMHCM-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNCCC1(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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